3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine
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Overview
Description
3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is a useful research compound. Its molecular formula is C16H11N5O2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.06334578 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is part of a broader class of synthesized molecules that have been explored for their potential antibacterial and antifungal activities. A study highlighted the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines. These compounds showed notable activities against both Gram-positive and Gram-negative strains of bacteria as well as against fungal organisms, although their efficiency was observed only at higher concentrations (250, 500 μg/ml) (Reddy & Reddy, 2011).
Role in Synthesizing Tricyclic Derivatives
Another aspect of research on similar compounds involves their use as intermediates in the synthesis of tricyclic derivatives. 1,4-Benzodiazepine N-nitrosoamidines, for instance, served as scaffolds for creating various tricyclic derivatives, including triazolo and imidazobenzodiazepines. This method provided an alternative route to well-known compounds such as alprazolam and triazolam, highlighting the versatility of these nitrogen-rich heterocycles in medicinal chemistry (Fustero, González, & del Pozo, 2006).
Future Directions
Properties
IUPAC Name |
3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFKGHPLZFQXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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